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Introduction
The delivery of ribonucleoprotein (RNP) complexes, particularly for CRISPR-Cas9 gene editing,

represents a significant advancement in therapeutic development. This method offers a

transient and controlled delivery of the editing machinery, minimizing off-target effects

associated with plasmid or mRNA-based systems. A key challenge in RNP delivery is the

development of safe and effective non-viral carriers. This document provides detailed

application notes and protocols for the use of 93-O17O, a chalcogen-containing ionizable

cationic lipidoid, for the formulation of lipid nanoparticles (LNPs) to deliver Cas9:sgRNA RNPs

for in vitro gene editing.[1][2][3]

93-O17O is part of a combinatorial library of lipidoids designed for the intracellular delivery of

genome-editing proteins.[1][2][3] These lipidoids are synthesized to form LNPs that can

encapsulate and deliver negatively charged macromolecules like RNPs into cells. The structure

of these lipidoids, particularly the nature of the chalcogen in their lipophilic tails (Oxygen in the

case of O17O), influences their delivery efficiency.

Data Presentation
The following tables summarize the physicochemical properties and in vitro gene editing

efficiencies of LNPs formulated with chalcogen-containing lipidoids from the same library as 93-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b8236322?utm_src=pdf-interest
https://www.benchchem.com/product/b8236322?utm_src=pdf-body
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.803252/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6513672/
https://www.mdpi.com/1999-4923/13/2/155
https://www.benchchem.com/product/b8236322?utm_src=pdf-body
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.803252/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6513672/
https://www.mdpi.com/1999-4923/13/2/155
https://www.benchchem.com/product/b8236322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8236322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


O17O. This data is extracted from studies on a library of lipidoids and highlights the

performance of top candidates.

Table 1: Physicochemical Properties of Lead Lipidoid Nanoparticles (LNPs)

Lipidoid ID
Hydrodynamic
Diameter (nm)

Polydispersity
Index (PDI)

Zeta Potential (mV)

76-O17Se 120 ± 15 0.18 ± 0.03 35 ± 5

80-O17Se 115 ± 20 0.20 ± 0.04 38 ± 6

81-O17Se 130 ± 18 0.19 ± 0.02 33 ± 4

400-O17Se 125 ± 22 0.21 ± 0.05 36 ± 5

Data represents typical values for highly efficient lipidoids from the chalcogen-containing

library.

Table 2: In Vitro Gene Editing Efficiency in GFP-HEK Cells

Lipidoid-LNP
Formulation

Target Gene Cell Line
Gene Knockout
Efficiency (%)

76-O17Se GFP GFP-HEK 50.2

80-O17Se GFP GFP-HEK 57.7

81-O17Se GFP GFP-HEK 54.7

400-O17Se GFP GFP-HEK 57.4

Lipofectamine 2000

(Control)
GFP GFP-HEK ~60

Gene knockout efficiency was determined by the reduction in GFP expression measured by

flow cytometry 48 hours post-transfection.[1]
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Protocol 1: Synthesis of 93-O17O Lipidoid
This protocol describes the general principle for the synthesis of the chalcogen-containing

lipidoid library to which 93-O17O belongs. The synthesis involves a Michael addition reaction.

Materials:

Lipophilic tail precursor with an ether linkage (e.g., O17O)

Commercially available amine head group (e.g., amine 93)

Methanol

Dichloromethane (DCM)

Silica gel for column chromatography

Procedure:

Dissolve the lipophilic tail precursor containing the O17O ether in methanol.

Add the selected amine head group to the solution. The molar ratio of amine to the tail

precursor should be optimized based on the specific reactants.

Stir the reaction mixture at room temperature for 24-48 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Once the reaction is complete, remove the solvent under reduced pressure.

Purify the resulting lipidoid using silica gel column chromatography with a suitable solvent

system (e.g., a gradient of methanol in DCM).

Collect the fractions containing the pure lipidoid and evaporate the solvent to obtain the final

product, 93-O17O.

Confirm the structure of the synthesized lipidoid using ¹H NMR spectroscopy.
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Protocol 2: Formulation of 93-O17O LNPs for RNP
Delivery
This protocol details the preparation of LNPs encapsulating Cas9:sgRNA RNPs using the 93-
O17O lipidoid.

Materials:

93-O17O lipidoid stock solution in ethanol (e.g., 10 mg/mL)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) stock solution in ethanol

Cholesterol stock solution in ethanol

C16-PEG2000-Ceramide stock solution in ethanol

Cas9 nuclease

Single guide RNA (sgRNA) targeting the gene of interest

Nuclease-free water

Opti-MEM or other serum-free medium

Dialysis cassette (e.g., 10 kDa MWCO)

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

RNP Complex Formation:

Dilute Cas9 protein and sgRNA separately in Opti-MEM.

Mix the Cas9 protein and sgRNA at a molar ratio of 1:3.

Incubate at room temperature for 15-20 minutes to allow for RNP complex formation.

Lipid Nanoparticle Formulation:
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In a separate tube, combine the 93-O17O lipidoid, DOPE, cholesterol, and C16-PEG2000-

Ceramide at a desired molar ratio (e.g., a ratio that has been optimized for delivery).

The lipid mixture is then rapidly mixed with the aqueous solution containing the RNP

complexes. This can be achieved through methods like vortex mixing or using a

microfluidic device. For laboratory scale, gentle pipetting can be used.

The final mixture should be incubated at room temperature for 30 minutes to allow for LNP

self-assembly.

Purification and Characterization:

Dialyze the LNP-RNP solution against PBS at 4°C for at least 2 hours to remove ethanol

and unencapsulated components. Change the PBS buffer at least once during dialysis.

Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the

formulated LNPs using Dynamic Light Scattering (DLS).

Determine the RNP encapsulation efficiency using a nucleic acid quantification assay

(e.g., Quant-iT RiboGreen assay) after lysing the LNPs with a detergent like Triton X-100.

Protocol 3: In Vitro RNP Delivery and Gene Editing
Analysis
This protocol outlines the procedure for treating cells with 93-O17O LNPs carrying

Cas9:sgRNA RNPs and analyzing the gene editing efficiency.

Materials:

GFP-expressing HEK293 cells (or other target cell line)

Complete cell culture medium (e.g., DMEM with 10% FBS)

93-O17O LNP-RNP formulation

Flow cytometer

Propidium iodide (PI) or other viability dye
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Genomic DNA extraction kit

PCR primers flanking the target genomic region

Sanger sequencing reagents or Next-Generation Sequencing (NGS) platform

Procedure:

Cell Seeding:

Seed the target cells (e.g., GFP-HEK) in a 24-well plate at a density that will result in 70-

80% confluency at the time of transfection.

Incubate the cells at 37°C and 5% CO₂ overnight.

Cell Transfection:

On the day of transfection, replace the old media with fresh, pre-warmed complete media.

Add the 93-O17O LNP-RNP formulation to the cells at a final RNP concentration of

approximately 25 nM.[1]

Gently swirl the plate to ensure even distribution.

Incubate the cells for 4 hours at 37°C.[1]

After 4 hours, remove the transfection medium and replace it with fresh complete medium.

Analysis of Gene Editing Efficiency (48 hours post-transfection):

Flow Cytometry (for reporter genes like GFP):

Harvest the cells by trypsinization and wash with PBS.

Resuspend the cells in FACS buffer (PBS with 2% FBS).

Stain with a viability dye like PI to exclude dead cells from the analysis.
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Analyze the cells using a flow cytometer, quantifying the percentage of GFP-negative

cells in the live-cell population. A significant increase in the GFP-negative population

compared to untreated controls indicates successful gene knockout.

Genomic DNA Analysis (for any target gene):

Harvest the cells and extract genomic DNA using a suitable kit.

Amplify the genomic region targeted by the sgRNA using PCR.

Analyze the PCR products for insertions and deletions (indels) using methods such as:

Sanger Sequencing with TIDE (Tracking of Indels by Decomposition) analysis: This

method provides an estimate of the indel frequency.

Next-Generation Sequencing (NGS): This provides a more comprehensive and

quantitative analysis of the types and frequencies of indels.
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Experimental workflow for RNP delivery using 93-O17O LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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